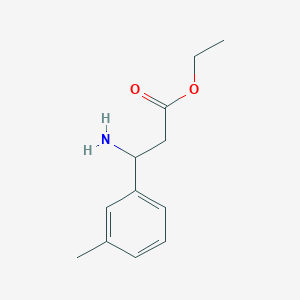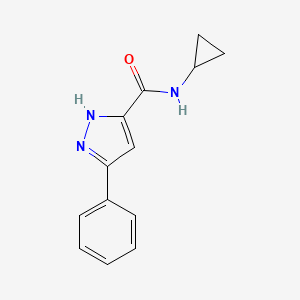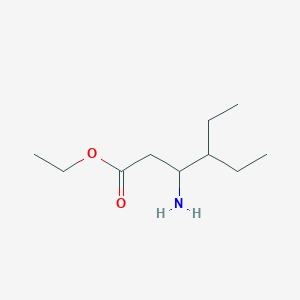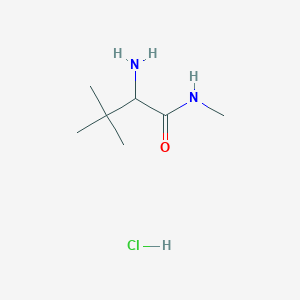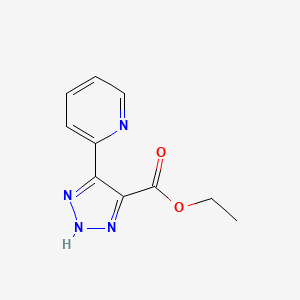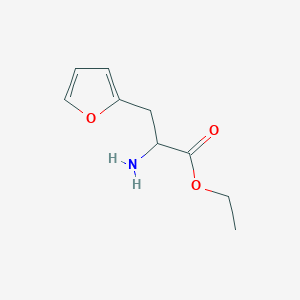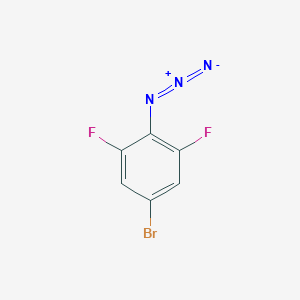![molecular formula C12H16ClN B13574630 6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1892727-91-1](/img/structure/B13574630.png)
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound featuring a phenyl group and an azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can be achieved through several methods. One notable method involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the synthesis of azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation of aza-1,6-enynes under mild conditions . Another approach involves the reduction of spirocyclic oxetanyl nitriles to produce 3-azabicyclo[3.1.1]heptanes, which can be further functionalized .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure and introduce new functional groups.
Substitution: The phenyl group and other substituents can undergo substitution reactions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas), and various catalysts to facilitate the reactions. Reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride: This compound features fluorine atoms, which can alter its chemical properties and reactivity.
Uniqueness
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1892727-91-1 |
|---|---|
Formule moléculaire |
C12H16ClN |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H |
Clé InChI |
PKODSMSAOMGRBD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1(C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


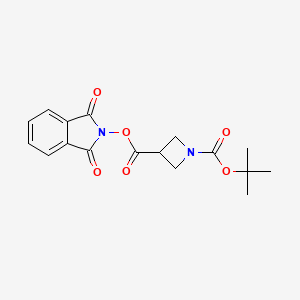
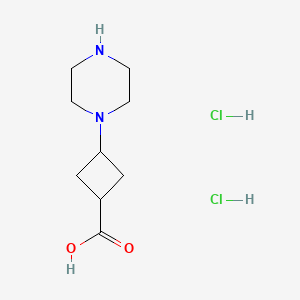
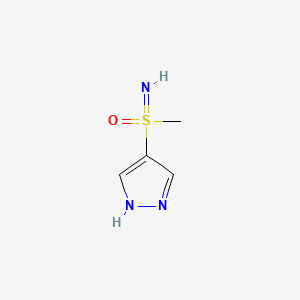
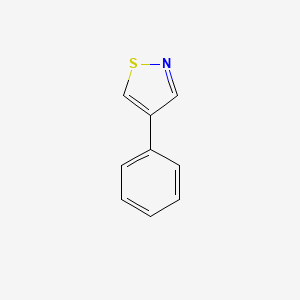

![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
